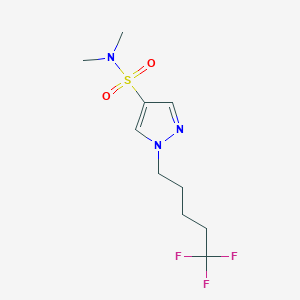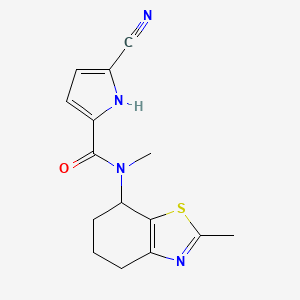![molecular formula C20H30FN3O2 B7151048 4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide](/img/structure/B7151048.png)
4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with a dimethylamino group, a fluorine atom, and a piperidinylmethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the acylation of a substituted aniline with a suitable acyl chloride to form the benzamide core.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidinylmethyl Group: The final step involves the alkylation of the benzamide with a piperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or piperidinylmethyl groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to its potential interactions with neurotransmitter receptors.
Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions, enzyme activity, and cellular uptake mechanisms.
Industrial Applications: The compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The dimethylamino and piperidinylmethyl groups may facilitate binding to these targets, while the fluorine atom can enhance the compound’s metabolic stability and bioavailability. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-2-fluorobenzamide: Lacks the piperidinylmethyl group, which may reduce its binding affinity and specificity.
N-(4-piperidin-1-yloxan-4-yl)methylbenzamide: Lacks the dimethylamino and fluorine groups, potentially affecting its reactivity and stability.
4-(dimethylamino)-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide: Similar structure but without the fluorine atom, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the dimethylamino, fluorine, and piperidinylmethyl groups in 4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide makes it unique in terms of its chemical reactivity, binding affinity, and potential applications. These functional groups collectively enhance the compound’s stability, specificity, and versatility in various scientific and industrial contexts.
Properties
IUPAC Name |
4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O2/c1-23(2)16-6-7-17(18(21)14-16)19(25)22-15-20(8-12-26-13-9-20)24-10-4-3-5-11-24/h6-7,14H,3-5,8-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUQYXIGMXVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)NCC2(CCOCC2)N3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B7150967.png)
![1,3-Dimethyl-7-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]purine-2,6-dione](/img/structure/B7150977.png)
![2-[(5-Methyltetrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7150982.png)

![2-(4,4-dimethylcyclohexyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B7150994.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7151005.png)
![2-(4-chlorophenyl)-6-methyl-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pyrimidine-4-carboxamide](/img/structure/B7151011.png)
![N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151015.png)
![3-propan-2-yl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7151022.png)
![1-[2-methyl-6-[3-(propan-2-ylamino)piperidin-1-yl]pyrimidin-4-yl]-N-propan-2-ylpiperidin-3-amine](/img/structure/B7151028.png)
![3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7151040.png)
![7-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7151052.png)
![6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7151073.png)

